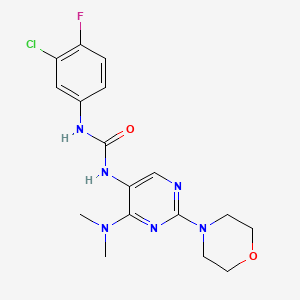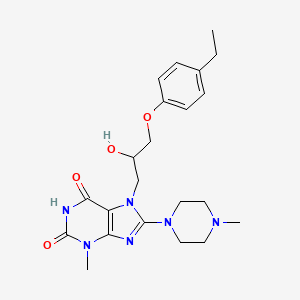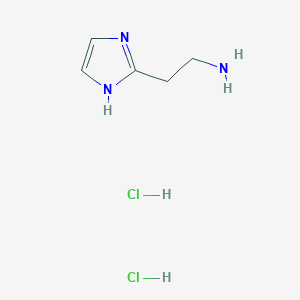
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea, also known as PF-02341066, is a small molecule inhibitor of the anaplastic lymphoma kinase (ALK) and the c-Met receptor tyrosine kinase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and neuroblastoma.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
Compounds featuring similar structural components have been explored for their neurokinin-1 (NK1) receptor antagonism, which is relevant in clinical applications such as the treatment of emesis and depression. For example, a water-soluble compound demonstrated high affinity and oral activity as an NK1 receptor antagonist in pre-clinical tests, highlighting its potential in managing conditions related to NK1 receptor activity (Harrison et al., 2001).
Fluorophosphoranes Chemistry
Research into the chemistry of fluorophosphoranes, including the synthesis and properties of fluoro-1,2,4-phosphadiazetidin-3-ones, illustrates the diverse applications of fluorine and urea in developing novel heterocyclic compounds. These studies provide valuable insights into the reactivity and potential applications of fluorine-containing compounds in various chemical contexts (Dunmur & Schmutzler, 1971).
Antitumor and Anticancer Activity
A series of O-Mannich bases of dihydropyrimidinones, synthesized from compounds structurally related to ureas, demonstrated notable in vitro and in vivo antitumor and anticancer activities. This research underscores the potential of urea derivatives in developing therapeutic agents against cancer (Venkateshwarlu et al., 2014).
Chemosensors for Ureas
The development of chemosensors capable of distinguishing between neutral ureas and their salts represents another application of urea derivatives in chemical sensing. Such innovations could pave the way for new analytical tools in chemical and biological research (Engel et al., 2007).
Supramolecular Chemistry
Urea derivatives have also been instrumental in supramolecular chemistry, where they serve as building blocks for self-assembling structures. Studies on heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes highlight the role of urea functionalities in developing novel materials and nanotechnology applications (Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6O2/c1-24(2)15-14(10-20-16(23-15)25-5-7-27-8-6-25)22-17(26)21-11-3-4-13(19)12(18)9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQVTOFDFVYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)


![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)
